

Reactions of Tetrahydrofuran-3-amine Hydrochloride with Electrophiles: Protocols and Mechanistic Insights

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Compound of Interest

Compound Name: *Tetrahydrofuran-3-amine hydrochloride*

Cat. No.: *B153546*

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Abstract

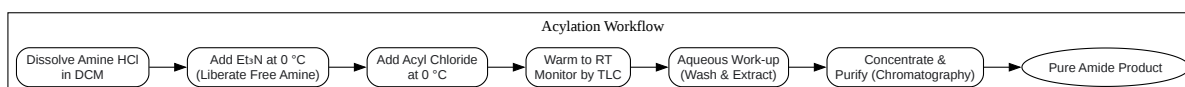
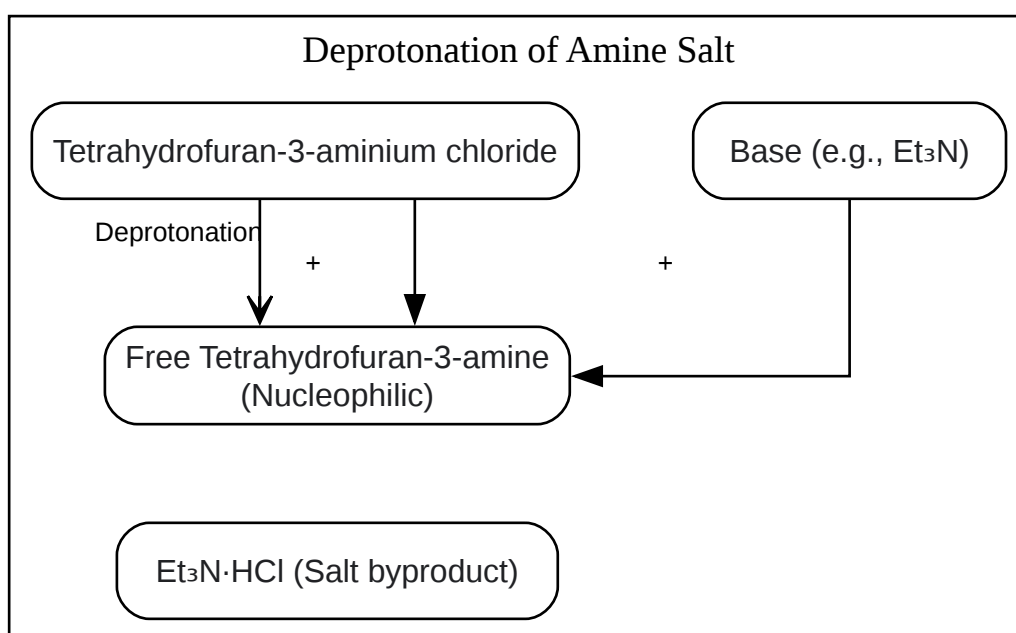
Tetrahydrofuran-3-amine and its enantiomers are privileged scaffolds in modern drug discovery, forming the core of numerous biologically active molecules and approved pharmaceuticals.[1][2][3] Their utility stems from the robust, sp³-rich tetrahydrofuran (THF) ring, which imparts favorable physicochemical properties, and the versatile primary amine that serves as a key synthetic handle.[4][5] This document provides a detailed guide for researchers and drug development professionals on the reaction of **Tetrahydrofuran-3-amine hydrochloride** with common classes of electrophiles. We delve into the fundamental principles of its reactivity and present validated, step-by-step protocols for acylation, sulfonylation, and reductive amination reactions, explaining the causal relationships behind experimental choices to ensure reproducible and high-yielding outcomes.

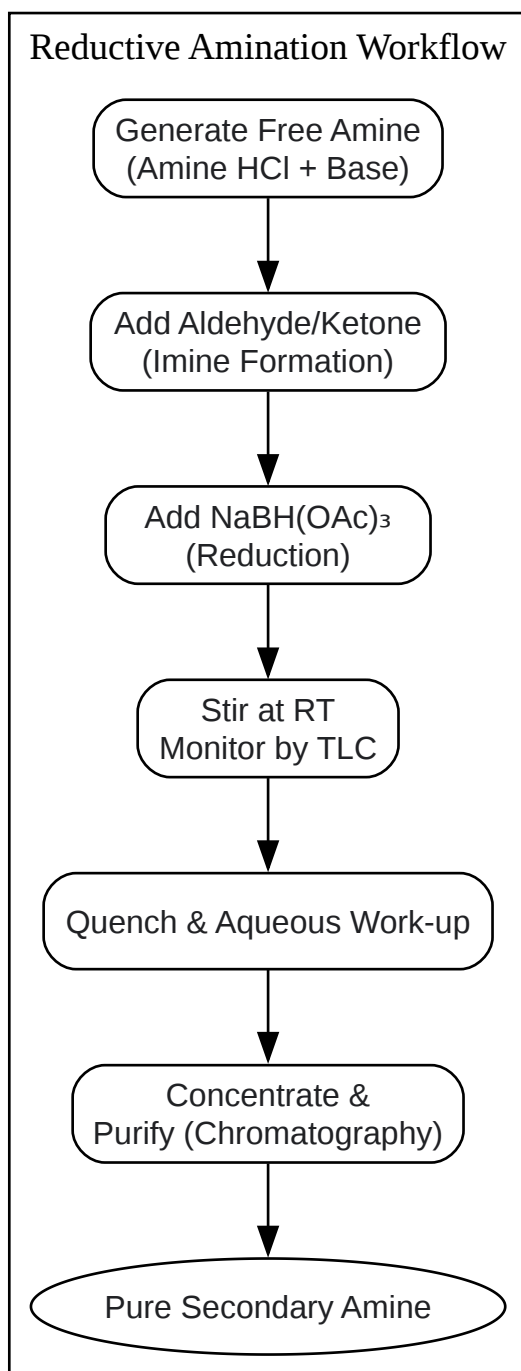
Core Principles of Reactivity: The Role of the Hydrochloride Salt

Tetrahydrofuran-3-amine is typically supplied and stored as its hydrochloride salt (C₄H₁₀ClNO). [6] This form enhances the compound's stability and shelf-life by preventing degradation pathways common to free amines. However, for the amine to function as a nucleophile, it must first be converted to its free base form.

This is accomplished in situ by the addition of a non-nucleophilic base. The base neutralizes the hydrogen chloride, liberating the lone pair of electrons on the nitrogen atom, thereby activating it for reaction with an electrophile. Common choices for this purpose include tertiary amines like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), or inorganic bases such as sodium carbonate for specific applications.

The choice of base is critical: it must be strong enough to deprotonate the ammonium salt but should not compete with the primary amine in the subsequent reaction with the electrophile.





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Sources

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